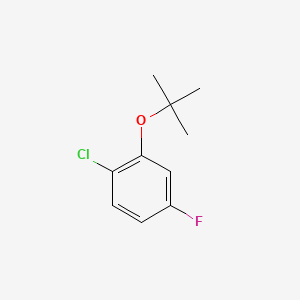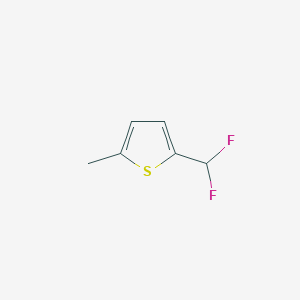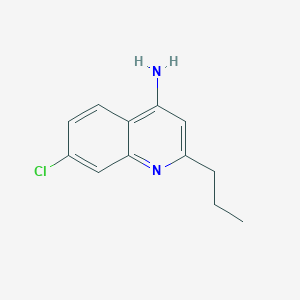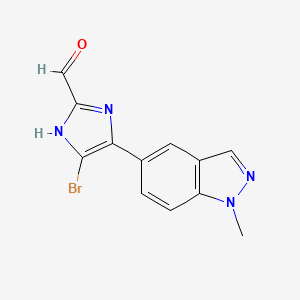
2-(tert-Butoxy)-1-chloro-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-1-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a tert-butoxy group at the 2-position, a chlorine atom at the 1-position, and a fluorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1-chloro-4-fluorobenzene typically involves the reaction of 2-chloro-4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the aromatic ring, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-1-chloro-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine or fluorine atoms, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce tert-butyl esters or dehalogenated compounds, respectively .
Scientific Research Applications
2-(tert-Butoxy)-1-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-1-chloro-4-fluorobenzene exerts its effects involves its interaction with specific molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s binding affinity to enzymes or receptors. The chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and stability. The overall mechanism of action depends on the specific application and the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxy)-6-chloropyridine
- Hexa(tert-butoxy)ditungsten(III)
- Sodium tert-butoxide
Uniqueness
Compared to similar compounds, 2-(tert-Butoxy)-1-chloro-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring. The presence of both chlorine and fluorine atoms, along with the tert-butoxy group, imparts distinct chemical properties that make it valuable for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, setting it apart from other tert-butoxy-substituted compounds .
Properties
Molecular Formula |
C10H12ClFO |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
1-chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12ClFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
QYJCGCWNGLUWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















